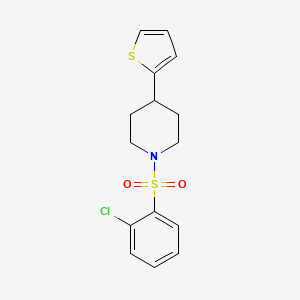

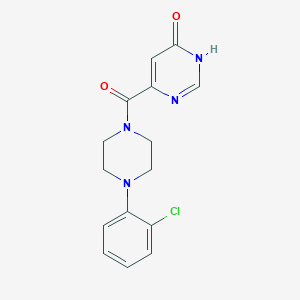

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s as part of a research project to develop new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, CP-47,497 has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent activity against bacterial and fungal pathogens affecting tomato plants, indicating the potential for agricultural applications in combating plant diseases. The antimicrobial efficacy is influenced by the nature of substitutions on the benzhydryl ring and sulfonamide ring, highlighting the importance of structural modifications for enhanced activity (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activity

Derivatives of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine have also been evaluated for their antioxidant capacity and anticholinesterase activity. Synthesized compounds demonstrated variable efficacy across different antioxidant assays, with some showing significant lipid peroxidation inhibitory activity and scavenging ability for DPPH and ABTS radicals. Additionally, certain derivatives exhibited promising anticholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases (Karaman et al., 2016).

Antibacterial Potentials

Further research into the antibacterial potentials of acetamide derivatives bearing 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has been conducted, showing moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. Among these derivatives, specific compounds have been identified as particularly active growth inhibitors, suggesting their utility in developing new antibacterial agents (Iqbal et al., 2017).

Anticancer Activities

The anticancer potential of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine derivatives has been explored, with certain novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives showing promising activity against human breast cancer cell lines. These findings open avenues for the development of new anticancer therapies (Al-Said et al., 2011).

properties

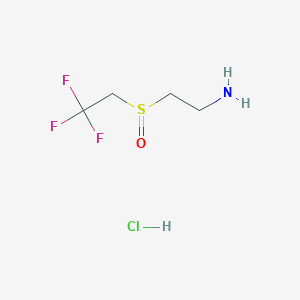

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDDDUQNAPJNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

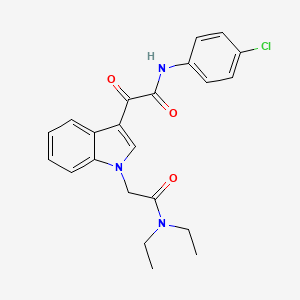

![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2690631.png)

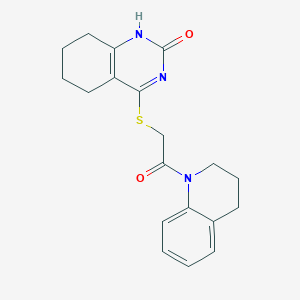

![8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2690633.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2690642.png)

![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)